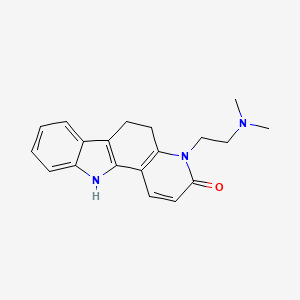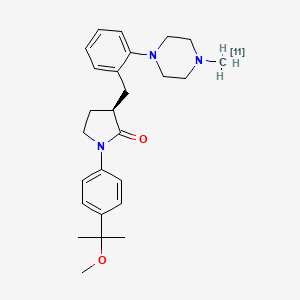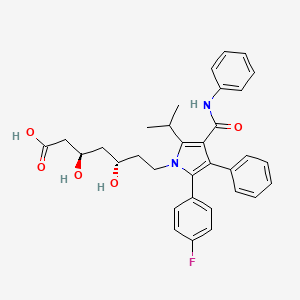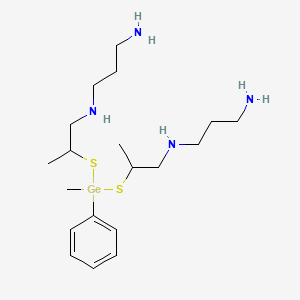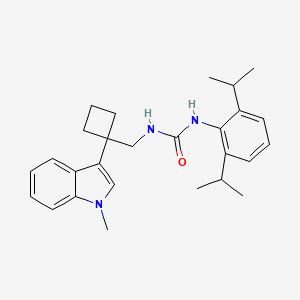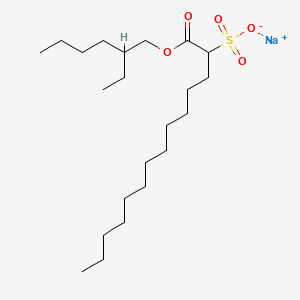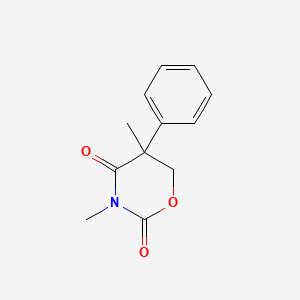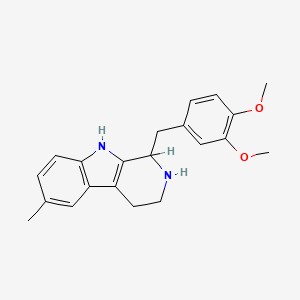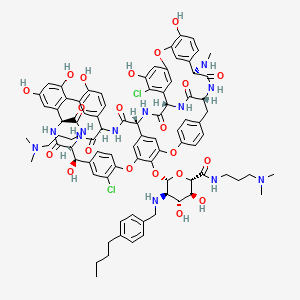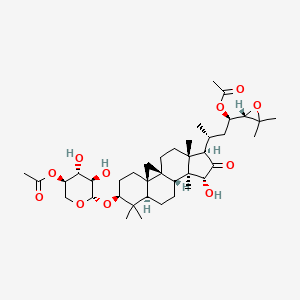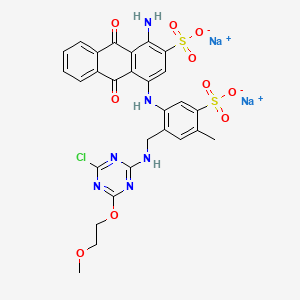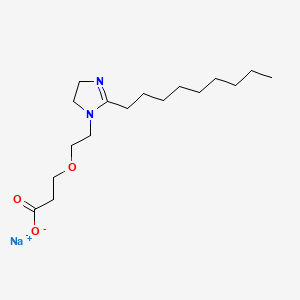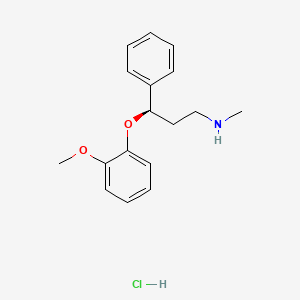
Nisoxetine hydrochloride, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nisoxetine hydrochloride, (+)-, also known as (±)-γ-(2-Methoxyphenoxy)-N-methyl-benzenepropanamine hydrochloride, is a potent and selective inhibitor of norepinephrine reuptake. Originally synthesized in the 1970s by Eli Lilly and Company, it was initially researched as a potential antidepressant. it currently has no clinical applications in humans and is primarily used in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
Nisoxetine hydrochloride is synthesized through a series of chemical reactions involving the phenoxyphenylpropylamine group. The synthesis begins with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-methoxyphenoxypropanol. This intermediate is then reacted with N-methylbenzylamine under basic conditions to yield nisoxetine. The final step involves the conversion of nisoxetine to its hydrochloride salt form .
Industrial Production Methods
While specific industrial production methods for nisoxetine hydrochloride are not well-documented, the synthesis generally follows the same chemical routes as described above. The process involves large-scale chemical reactions, purification steps, and quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Nisoxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: Nisoxetine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nisoxetine to its reduced forms.
Substitution: Nisoxetine can undergo substitution reactions, particularly at the phenoxy and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of nisoxetine, such as oxides, reduced forms, and substituted analogs.
科学的研究の応用
Nisoxetine hydrochloride is widely used in scientific research due to its selective inhibition of norepinephrine reuptake. Some of its key applications include:
Chemistry: Used as a standard selective norepinephrine reuptake inhibitor in various chemical assays and studies.
Biology: Employed in studies related to neurotransmitter transport and receptor binding.
Medicine: Investigated for its potential effects on obesity, energy balance, and local analgesia.
作用機序
Nisoxetine hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine into synapses. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound targets the norepinephrine transporter (NET) and blocks its function, preventing the reabsorption of norepinephrine into presynaptic neurons .
類似化合物との比較
Nisoxetine hydrochloride is unique due to its high selectivity for norepinephrine reuptake inhibition. Similar compounds include:
Fluoxetine hydrochloride: A selective serotonin reuptake inhibitor (SSRI) with different selectivity and applications.
Tomoxetine hydrochloride: Another norepinephrine reuptake inhibitor with similar properties but different chemical structure.
Duloxetine hydrochloride: A serotonin-norepinephrine reuptake inhibitor (SNRI) with broader reuptake inhibition.
These compounds share some pharmacological properties but differ in their selectivity, chemical structure, and specific applications.
特性
CAS番号 |
114446-53-6 |
|---|---|
分子式 |
C17H22ClNO2 |
分子量 |
307.8 g/mol |
IUPAC名 |
(3R)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H/t15-;/m1./s1 |
InChIキー |
LCEURBZEQJZUPV-XFULWGLBSA-N |
異性体SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
正規SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



